molecular formula C13H21NO B13282268 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline

4-Methoxy-2-methyl-N-(pentan-3-yl)aniline

Cat. No.: B13282268
M. Wt: 207.31 g/mol
InChI Key: YWUAJJCHYATYJU-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-(pentan-3-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline typically involves the reaction of 4-methoxyaniline with 2-methylpentan-3-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated compounds, bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted anilines.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methyl-N-(pentan-3-yl)aniline is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly useful in the synthesis of hindered amine motifs and drug candidates .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-2-methyl-N-pentan-3-ylaniline

InChI

InChI=1S/C13H21NO/c1-5-11(6-2)14-13-8-7-12(15-4)9-10(13)3/h7-9,11,14H,5-6H2,1-4H3

InChI Key

YWUAJJCHYATYJU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=C(C=C1)OC)C

Origin of Product

United States

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